

Tyrosinase-IN-8 structure and synthesis

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Compound of Interest		
Compound Name:	Tyrosinase-IN-8	
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An In-depth Technical Guide to a Potent Tyrosinase Inhibitor: Compound 8, a Furan-Chalcone Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potent tyrosinase inhibitor, referred to as Compound 8 in the scientific literature. This molecule, a member of the furanchalcone class, has demonstrated significant inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase. This document details its chemical structure, synthesis, biological activity, and the experimental protocols for its evaluation.

Chemical Structure and Properties

Compound 8 is chemically identified as a derivative of (E)-1-(furan-2-yl)prop-2-en-1-one with a 2,4-dihydroxy substituted benzylidene group. Chalcones, in general, are known for their diverse biological activities, and the specific substitutions on the aromatic rings of Compound 8 contribute to its high potency as a tyrosinase inhibitor.[1][2][3]

Synthesis of Compound 8

The synthesis of Compound 8 and its analogues is achieved through a Claisen-Schmidt condensation reaction.[3]

General Synthesis Protocol:







A general method for synthesizing (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives involves the reaction of 2-acetylfuran with an appropriately substituted benzaldehyde.[1] For many derivatives, this condensation is carried out under acidic conditions using a 1-M HCl acetic acid solution.[1] However, for the synthesis of Compound 8, which involves the use of 2,4-dihydroxybenzaldehyde, acidic conditions were found to be unsuitable.
[1] While the specific successful reaction conditions for Compound 8 are not detailed in the provided search results, a base-catalyzed Claisen-Schmidt condensation is a common alternative for chalcone synthesis.[3]

A plausible synthetic route is as follows:

- Step 1: 2-acetylfuran is reacted with 2,4-dihydroxybenzaldehyde.
- Step 2: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol.
- Step 3: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.
- Step 4: The resulting product, Compound 8, is then isolated and purified, often through recrystallization.

Quantitative Biological Data

Compound 8 has shown remarkable inhibitory potency against mushroom tyrosinase, significantly surpassing the activity of the well-known inhibitor, kojic acid.[1][4]



Parameter	Value	Substrate	Reference Compound (Kojic Acid)
IC50 (Monophenolase)	0.0433 μΜ	L-tyrosine	19.97 μΜ
IC50 (Diphenolase)	0.28 μΜ	L-DOPA	33.47 μΜ
Inhibition Constant (Ki)	0.012 μΜ	L-tyrosine	Not specified
Inhibition Constant (Ki)	0.165 μΜ	L-DOPA	Not specified
Inhibition Type	Mixed	-	Competitive/Mixed

Table 1: Summary of the in vitro inhibitory activity of Compound 8 against mushroom tyrosinase.[1][4]

Experimental Protocols Mushroom Tyrosinase Inhibition Assay

The inhibitory effect of Compound 8 on mushroom tyrosinase activity is evaluated spectrophotometrically by monitoring the formation of dopachrome from either L-tyrosine (monophenolase activity) or L-DOPA (diphenolase activity).[1]

Materials:

- Mushroom tyrosinase
- L-tyrosine
- L-DOPA
- Phosphate buffer
- Test compound (Compound 8)



- Kojic acid (positive control)
- 96-well microplate reader

Protocol for Monophenolase Activity:

- Prepare solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the test compound at various concentrations.
- Add mushroom tyrosinase solution to each well.
- Incubate the plate for a specific duration to allow for enzyme-inhibitor interaction.
- Initiate the enzymatic reaction by adding L-tyrosine solution to each well.
- Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (typically around 475-490 nm) at regular intervals.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Diphenolase Activity:

The protocol is similar to the monophenolase assay, with the key difference being the use of L-DOPA as the substrate instead of L-tyrosine.[1]

Cellular Tyrosinase Activity and Melanin Content Assay

The effect of Compound 8 on cellular melanogenesis is assessed using B16F10 melanoma cells.[4]

Materials:

- B16F10 melanoma cells
- Cell culture medium and supplements



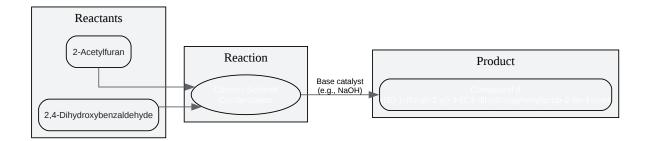
- α -melanocyte-stimulating hormone (α -MSH) and 1-methyl-3-isobutylxanthine (IBMX) to stimulate melanogenesis
- Test compound (Compound 8)
- Lysis buffer
- · Protein assay kit
- NaOH solution

Protocol:

- Culture B16F10 cells in appropriate conditions.
- Treat the cells with various concentrations of Compound 8 for a specified period.
- Induce melanogenesis by adding α -MSH and IBMX to the culture medium.
- After incubation, harvest the cells and lyse them to measure cellular tyrosinase activity (using a similar principle as the mushroom tyrosinase assay) and total protein content.
- To measure melanin content, dissolve the cell pellet in NaOH solution and measure the absorbance at a specific wavelength (e.g., 405 nm).
- Normalize the tyrosinase activity and melanin content to the total protein concentration.

Visualizations Synthesis Workflow of Compound 8



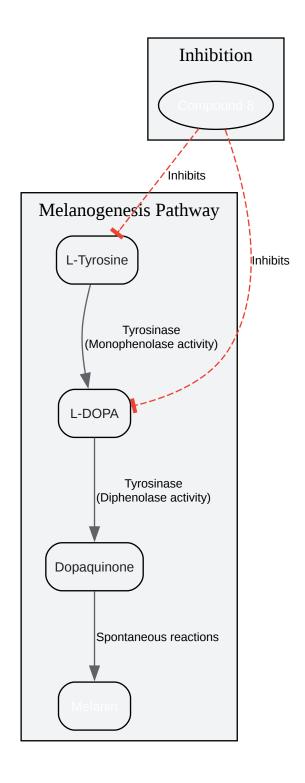


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Caption: Synthesis of Compound 8 via Claisen-Schmidt condensation.

Melanogenesis Signaling Pathway and Inhibition





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Caption: Inhibition of the melanogenesis pathway by Compound 8.



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